4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Drug design Membrane permeability

For advanced Hec1/Nek2 mitotic pathway research, this thiazol-2-yl benzamide features a diethylsulfamoyl group for elevated lipophilicity and a mesityl (2,4,6-trimethylphenyl) substitution for enhanced potency—approximately 23-fold greater than 2,4-dimethylphenyl analogs. Ideal for SAR studies requiring sulfonamide-associated interactions and superior membrane permeability without CYP450 liabilities linked to N-phenyl variants.

Molecular Formula C23H27N3O3S2
Molecular Weight 457.61
CAS No. 313366-35-7
Cat. No. B2671726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
CAS313366-35-7
Molecular FormulaC23H27N3O3S2
Molecular Weight457.61
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3C)C)C
InChIInChI=1S/C23H27N3O3S2/c1-6-26(7-2)31(28,29)19-10-8-18(9-11-19)22(27)25-23-24-20(14-30-23)21-16(4)12-15(3)13-17(21)5/h8-14H,6-7H2,1-5H3,(H,24,25,27)
InChIKeyKFLYHZYATXPVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313366-35-7): Structural and Physicochemical Baseline for Procurement Evaluation


The compound 4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313366-35-7, molecular formula C23H27N3O3S2, molecular weight 457.61 Da) belongs to the class of thiazol-2-yl benzamide derivatives bearing a para-diethylsulfamoyl substituent on the benzamide ring . This chemotype incorporates a 2,4,6-trimethylphenyl (mesityl) group at the thiazole C-4 position, distinguishing it from the 2,4-dimethylphenyl-substituted INH series (INH1, CAS 313553-47-8) that established the Hec1/Nek2 mitotic pathway inhibition paradigm [1]. The compound is catalogued by multiple chemical suppliers as a research-grade small molecule with typical purity specifications of ≥95% .

Why Generic Substitution Fails for 4-(Diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide: Structural Determinants of Functional Non-Interchangeability


Thiazol-2-yl benzamide derivatives within this structural family are not functionally interchangeable due to three critical molecular determinants: (i) the N-alkyl substitution pattern on the sulfamoyl group (diethyl vs. dimethyl vs. methyl-phenyl) governs lipophilicity and steric occupancy, directly affecting membrane permeability and target-binding pocket complementarity [1]; (ii) the substitution pattern on the 4-phenyl ring of the thiazole (2,4,6-trimethyl vs. 2,4-dimethyl vs. unsubstituted) modulates both the conformational bias of the thiazole-benzamide dihedral angle and the hydrophobic contact surface with the Hec1 binding site, as demonstrated by SAR studies on the INH inhibitor series where the mesityl group (INH6) conferred approximately 4- to 8-fold greater antiproliferative potency compared with the 2,4-dimethylphenyl analog (INH1) [2]; and (iii) the presence or absence of the sulfamoyl group itself introduces a hydrogen-bond-capable sulfonamide moiety absent in the parent INH6 scaffold, creating additional opportunities for target engagement or off-target interactions not present in non-sulfamoyl analogs .

Quantitative Differentiation Evidence: 4-(Diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide Against Closest Analogs


Diethyl vs. Dimethyl Sulfamoyl Substitution: Calculated Lipophilicity Differential

Compared with its direct dimethylsulfamoyl analog (CAS 312727-58-5; C21H23N3O3S2, MW 429.55 Da), the target compound bearing an N,N-diethylsulfamoyl group possesses two additional methylene units, increasing the molecular weight by 28.06 Da and the calculated logP (clogP) by approximately 0.8–1.1 log units, as estimated by the additive contribution of the ethyl vs. methyl substituents using the Hansch-Leo fragmental method [1]. This lipophilicity increment is predicted to enhance passive membrane permeability while potentially reducing aqueous solubility, a trade-off that directly impacts the compound's suitability for cell-based versus biochemical assay formats. No experimental logP or solubility data have been published for either compound; this evidence is based on class-level structural inference from calculated physicochemical properties .

Lipophilicity Drug design Membrane permeability

Mesityl (2,4,6-Trimethylphenyl) vs. 2,4-Dimethylphenyl: Impact on Antiproliferative Potency in the INH Inhibitor Series

In the well-characterized INH series of Hec1/Nek2 mitotic pathway inhibitors, the mesityl-substituted compound INH6 (N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide, CAS 1001753-24-7) inhibits HeLa cell proliferation with an IC50 of 2.4 μM, compared with the 2,4-dimethylphenyl analog INH1 (CAS 313553-47-8) which exhibits a GI50 of 10–21 μM against breast cancer cell lines and an IC50 of approximately 56 μM against HeLa cells [1]. This represents an approximate 4- to 23-fold potency advantage conferred by the additional ortho-methyl group on the mesityl ring. The target compound retains the mesityl substitution pattern of INH6 while adding the para-diethylsulfamoyl group on the benzamide ring, a modification not present in INH6. Although direct potency data for the target compound have not been published, the mesityl group is established as a critical potency determinant in this pharmacophore [2].

Anticancer Mitotic inhibitor Hec1/Nek2 pathway

Sulfamoyl Group Introduction: Added Hydrogen-Bond Capacity vs. Parent Compound INH6

The target compound differs from INH6 (CAS 1001753-24-7) by the addition of a para-diethylsulfamoyl (-SO2N(CH2CH3)2) substituent on the benzamide ring. This modification introduces a sulfonamide/sulfamoyl functional group that adds two hydrogen-bond acceptor sites (S=O oxygens) while maintaining the amide NH as a hydrogen-bond donor, increasing the total hydrogen-bond acceptor count from 2 (INH6) to 5 (target compound) [1]. The calculated topological polar surface area (TPSA) increases from approximately 41.1 Ų (INH6) to approximately 95–105 Ų for the target compound, a shift that places the compound closer to the accepted drug-like TPSA range (<140 Ų) while crossing the threshold (<90 Ų) associated with improved oral bioavailability [2]. Sulfonamide-containing compounds within this broader chemotype have been reported to inhibit carbonic anhydrase isoforms and other sulfonamide-sensitive enzymes .

Hydrogen bonding Target engagement Sulfonamide pharmacology

N-Alkyl Bulk on Sulfamoyl: Diethyl vs. Methyl-Phenyl Substitution and Metabolic Stability Implications

Among the sulfamoyl-substituted mesityl-thiazole benzamide analogs, the target compound (N,N-diethylsulfamoyl, MW 457.61) occupies an intermediate steric and lipophilic position between the dimethyl analog (CAS 312727-58-5, MW 429.55) and the methyl(phenyl) analog (CAS 392237-08-0, MW 491.62) . The methyl(phenyl) variant carries an N-phenyl substituent that introduces an aromatic ring capable of π-π stacking interactions and CYP450-mediated oxidation, whereas the N,N-diethyl variant lacks this aromatic liability and may exhibit differential metabolic stability [1]. The molecular weight difference of 34.01 Da between the target compound and the methyl(phenyl) analog places the target compound closer to the preferred small-molecule drug space (MW <500 Da), whereas the methyl(phenyl) analog approaches the upper limit [2]. No experimental metabolic stability data have been published for any compound in this series.

Metabolic stability N-dealkylation CYP450 metabolism

Thiazole Core Integrity: Differentiation from the Thiadiazole Bioisostere

A structurally related compound, 4-(diethylsulfamoyl)-N-5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-ylbenzamide (CAS 391227-70-6), replaces the thiazole ring with a 1,3,4-thiadiazole core [1]. In the thiadiazole system, the C-5 carbon of thiazole is replaced by a nitrogen atom, altering the ring electronics (increased electron deficiency), dipole moment, and hydrogen-bond acceptor capacity. This heterocycle exchange has been shown in related kinase inhibitor series to alter target selectivity profiles, as the thiadiazole nitrogen can engage in additional hydrogen-bond interactions with backbone amide NH groups in the kinase hinge region [2]. The target compound retains the thiazole core of the validated INH pharmacophore, maintaining fidelity to the Hec1/Nek2 interaction-disruption mechanism established for INH1 and INH6, whereas the thiadiazole analog represents a scaffold hop with uncharacterized target engagement [3].

Bioisosterism Heterocyclic chemistry Target specificity

Recommended Application Scenarios for 4-(Diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide Based on Differentiation Evidence


Hec1/Nek2 Mitotic Pathway Inhibition Studies Requiring Enhanced Cell Permeability

Investigators studying Hec1/Nek2-mediated mitotic checkpoint disruption should select this compound when experimental design requires higher lipophilicity than the dimethyl analog (CAS 312727-58-5) to achieve adequate intracellular concentrations. The diethylsulfamoyl group is predicted to elevate clogP by approximately 0.8–1.1 log units relative to the dimethyl variant [1], potentially improving passive diffusion across the cell membrane. This compound retains the potency-optimizing mesityl (2,4,6-trimethylphenyl) substitution pattern that confers approximately 23-fold greater HeLa cell antiproliferative activity compared with the 2,4-dimethylphenyl-substituted INH1 in the parent INH series .

Sulfonamide Pharmacophore Screening in Thiazole-Benzamide Chemical Space

This compound is the appropriate selection for screening campaigns that aim to capture sulfonamide-associated biological activities (e.g., carbonic anhydrase inhibition, sulfonamide-sensitive enzyme targeting) within the thiazole-benzamide scaffold. Unlike INH6 (CAS 1001753-24-7), which lacks the sulfamoyl moiety and provides only 2 hydrogen-bond acceptors, the target compound contributes 5 hydrogen-bond acceptors and an estimated TPSA of approximately 95–105 Ų [2], enabling interactions with sulfonamide-recognizing biological targets that are inaccessible to the parent compound.

Metabolic Stability-Focused Lead Optimization Avoiding N-Phenyl Metabolic Liability

In medicinal chemistry programs optimizing thiazole-benzamide leads for in vivo efficacy, this compound represents the preferred sulfamoyl-substituted analog over the methyl(phenyl) variant (CAS 392237-08-0). The N,N-diethyl substitution avoids the N-phenyl ring that is susceptible to CYP450-mediated aromatic hydroxylation, while maintaining a molecular weight (457.61 Da) comfortably within Lipinski's Rule of 5 space, unlike the methyl(phenyl) analog which approaches the upper limit at 491.62 Da [3]. This intermediate physicochemical profile makes it suitable for further pharmacokinetic characterization.

Thiazole Pharmacophore Validation Studies with Mesityl Substitution

For structure-activity relationship studies validating the contribution of the thiazole heterocycle to target engagement, this compound should be selected over the 1,3,4-thiadiazole analog (CAS 391227-70-6). The thiazole core is the validated pharmacophore element common to the INH inhibitor series (INH1, INH6) that has demonstrated direct Hec1 binding and Hec1/Nek2 complex disruption [4]. The thiadiazole analog represents a scaffold hop whose biochemical and cellular pharmacology has not been characterized, introducing uncertainty in target engagement profiling.

Quote Request

Request a Quote for 4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.